5-(3-Fluorophenoxy)isoquinolin-8-amine

Medicinal Chemistry Solid-State Characterization Crystallization

Researchers often encounter batch-to-batch variability when sourcing substituted isoquinolines, undermining SAR study reproducibility. 5-(3-Fluorophenoxy)isoquinolin-8-amine (CAS 1153120-17-2) directly addresses this with a defined meta-fluorination pattern that dictates distinct physicochemical properties. - Quantifiable Differentiation: Exhibits a melting point of 137-139°C and a LogP of ~2.56-3.75, ensuring analytical verification and differentiating it from the 4-fluoro isomer. - Workflow Integrity: Eliminates confounding variables from non-equivalent analogs, enabling direct attribution of biological activity to the 3-fluoro substitution. - Supply Reliability: Sourced with consistent purity to serve as a reliable reference standard for HPLC, LC-MS, and DSC calibration in your discovery workflows.

Molecular Formula C15H11FN2O
Molecular Weight 254.26 g/mol
CAS No. 1153120-17-2
Cat. No. B1517961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenoxy)isoquinolin-8-amine
CAS1153120-17-2
Molecular FormulaC15H11FN2O
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2=C3C=CN=CC3=C(C=C2)N
InChIInChI=1S/C15H11FN2O/c16-10-2-1-3-11(8-10)19-15-5-4-14(17)13-9-18-7-6-12(13)15/h1-9H,17H2
InChIKeyKCYUSMAAYVFSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenoxy)isoquinolin-8-amine Overview


5-(3-Fluorophenoxy)isoquinolin-8-amine (CAS 1153120-17-2) is a substituted 8-aminoisoquinoline featuring a 3-fluorophenoxy moiety at the 5-position . This compound serves as a versatile small molecule scaffold for research applications, including medicinal chemistry and chemical biology . It is commercially available with a typical purity of 95% [1] and is primarily used for in vitro studies and as a building block for further derivatization .

Suitable as an isoquinoline building block for medicinal chemistry SAR studies
Primarily intended for in vitro research and further derivatization workflows
Typical purity ~95%, supporting early-stage screening and scaffold optimization

Why 5-(3-Fluorophenoxy)isoquinolin-8-amine Cannot Be Substituted


In the context of isoquinoline-based scaffolds, subtle structural modifications—particularly the position of halogen substituents on the phenoxy ring—can lead to significant differences in physicochemical properties such as melting point and lipophilicity (LogP) . These variations directly impact a compound's solubility, crystallization behavior, and potential for target engagement in biological assays [1]. Consequently, substituting 5-(3-Fluorophenoxy)isoquinolin-8-amine with a close analog like the 4-fluoro isomer (CAS 1154275-78-1) or the non-fluorinated 5-phenoxy derivative is not equivalent and can introduce confounding variables in experimental workflows . The evidence below quantifies these differences, demonstrating why this specific compound must be prioritized for reproducible and interpretable results.

Positional isomers (e.g., 4-fluoro analog) may shift solid-state properties and lipophilicity, altering crystallization and partitioning behavior.
Non-fluorinated 5-phenoxy analogs lack the halogen’s electronic influence, which can modify target engagement context.
Reduced tetrahydroisoquinoline core changes hybridization and conformation; class-level evidence suggests activity profiles may not transfer.

5-(3-Fluorophenoxy)isoquinolin-8-amine vs. Structural Analogs


Melting Point: 3-Fluoro vs. 4-Fluoro Isomers

The target compound, 5-(3-fluorophenoxy)isoquinolin-8-amine, exhibits a distinct melting point of 137-139°C, which is approximately 10-14°C lower than that of its positional isomer, 5-(4-fluorophenoxy)isoquinolin-8-amine (CAS 1154275-78-1), which melts at 149-151°C [1]. This difference in solid-state behavior, quantified across comparable analytical conditions, is indicative of distinct crystal packing and intermolecular forces driven by the meta vs. para substitution of the fluorine atom .

Melting Point
Cross-study comparable
3-Fluoro: 137–139°C
4-Fluoro: 149–151°C
Reported solid-state property difference may influence crystallization screening consistency.
Vendor-reported values; lab verification recommended.
Medicinal Chemistry Solid-State Characterization Crystallization

Lipophilicity (LogP): 3-Fluoro vs. 4-Fluoro Analogs

Reported LogP values for 5-(3-fluorophenoxy)isoquinolin-8-amine range from 2.56 to 3.75 across different data sources, reflecting its lipophilic character . In contrast, the 4-fluoro positional isomer (CAS 1154275-78-1) consistently shows a higher LogP of 3.51 to 3.75 [1]. While there is overlap in the upper range of predicted values, the lower-bound experimental LogP of 2.56 for the target compound suggests it is moderately less lipophilic than its para-substituted counterpart, a nuance that can influence membrane permeability and aqueous solubility in biological assays .

Lipophilicity (LogP)
Cross-study comparable
3-Fluoro: 2.56–3.75
4-Fluoro: 3.51–3.75
Supports lipophilicity-dependent assay interpretation; lower-bound LogP may affect membrane partitioning.
Range from predicted and experimental sources; source-specific review advised.
Drug Discovery ADME Prediction Lipophilicity

Scaffold Comparison: Isoquinoline vs. Tetrahydroisoquinoline Core

The target compound possesses a fully aromatic isoquinoline core (molecular formula C15H11FN2O, MW 254.26) . A closely related analog, 5-(3-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine, features a reduced, non-aromatic tetrahydroisoquinoline ring system (C15H15FN2O, MW 258.29) [1]. This fundamental difference in the core heterocycle's saturation state (sp2 vs. sp3 hybridization) results in a mass difference of 4.03 Da and drastically alters the molecule's shape, conformational flexibility, and electronic properties. While direct biological activity data for this specific comparison is not available in public databases, class-level inference indicates that aromatic isoquinoline derivatives often exhibit distinct binding modes and metabolic stability profiles compared to their tetrahydro counterparts [2].

Core Scaffold
Class-level inference
Isoquinoline (arom.)
vs. Tetrahydroisoquinoline (reduced)
Aromatic core preserves planarity; reduced analog may exhibit different binding mode context.
Direct activity comparison not publicly available; extrapolation from class-level trends.
Medicinal Chemistry Scaffold Hopping Chemical Biology

5-(3-Fluorophenoxy)isoquinolin-8-amine Applications


Medicinal Chemistry: Isoquinoline Scaffold Optimization

This compound is ideally suited for structure-activity relationship (SAR) studies exploring the effect of meta-fluorination on the phenoxy ring of 8-aminoisoquinolines. The quantifiable differences in melting point and LogP compared to the 4-fluoro isomer [1] make it a critical comparator for understanding how halogen position influences solid-state properties and lipophilicity, which are key parameters in drug candidate optimization. Its use as a reference compound ensures that observed changes in biological activity can be directly attributed to the 3-fluoro substitution pattern.

Chemical Biology: Chemical Probe Development

The compound's unique physicochemical signature (melting point 137-139°C, LogP ~2.56-3.75) provides a distinct handle for analytical characterization and quality control. Its aromatic isoquinoline core makes it a valuable starting point for synthesizing fluorescent probes or affinity reagents. When developing a new chemical probe, the procurement of this specific compound is essential for establishing baseline activity and ensuring batch-to-batch consistency in downstream biological assays.

Analytical Chemistry: Reference Standard

Due to its well-defined and vendor-reported physicochemical properties, including a specific melting point range [2] and LogP value , this compound can serve as a reliable reference standard for calibrating analytical instruments such as HPLC, LC-MS, and differential scanning calorimeters (DSC). Its distinct properties allow for unambiguous identification and quantification in complex mixtures, supporting method validation and quality control processes in research and development laboratories.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Meta-fluorination scaffold
Physicochemical parameter benchmarking (melting point, LogP)
Chemical Probe Development
Isoquinoline core with distinct analytical signature
Batch consistency and analytical characterization
Analytical Reference Standard
Defined physicochemical profile
Method calibration and system suitability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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